3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have shown significant antimicrobial activity against various bacterial and fungal strains . These include Gram-positive bacteria such as S. aureus and B. cereus, Gram-negative bacteria such as E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneria, and fungal species such as A. niger, and C. albicans .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with bacterial and fungal cells, leading to their inhibition or destruction .
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .
Pharmacokinetics
The bioavailability of similar compounds is generally influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exhibit significant antimicrobial activity, indicating that they may interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .
Action Environment
The action, efficacy, and stability of 3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature and humidity conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-bromoacetyl)chromen-2-one with pyridine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or acyl groups .
Scientific Research Applications
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)chromen-2-one: Similar structure but with a sulfanyl group instead of a pyridinyl group.
3-(5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)chromen-2-one: Contains an aminophenyl group, showing potential anticancer activity.
3-(5-(1H-1,2,3-Triazol-4-yl)-1,3,4-oxadiazol-2-yl)pyridines: These compounds have a triazole ring and are known for their antimicrobial properties.
Uniqueness
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of pyridine, oxadiazole, and chromenone moieties, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUGZSPHUGTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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